2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a furan ring substituted with a chlorine atom and a boronate ester group, making it a versatile reagent in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to target cox-1 and cox-2 enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid, which are involved in inflammation and pain responses .
Mode of Action
It is known that organoboron compounds like this one are often used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the organoboron compound undergoes transmetalation with a palladium (II) complex, transferring the organic group from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis and drug discovery.
Result of Action
If the compound acts similarly to other organoboron compounds in sm cross-coupling reactions, it could facilitate the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of new organic compounds.
Preparation Methods
The synthesis of 2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chlorofuran-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronate ester .
Chemical Reactions Analysis
2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction. This compound can undergo various types of reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The furan ring can be reduced under specific conditions to yield tetrahydrofuran derivatives.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Comparison with Similar Compounds
Similar compounds to 2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronate esters used in Suzuki-Miyaura coupling reactions, such as:
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
What sets this compound apart is its unique furan ring structure with a chlorine substituent, which can provide different reactivity and selectivity in chemical reactions compared to other boronate esters .
Properties
IUPAC Name |
2-(5-chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISCETZTFPNMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234710-34-9 |
Source
|
Record name | 2-(5-chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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